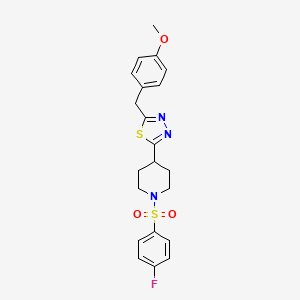

2-(1-((4-Fluorophenyl)sulfonyl)piperidin-4-yl)-5-(4-methoxybenzyl)-1,3,4-thiadiazole

Description

This compound features a 1,3,4-thiadiazole core substituted with a piperidine ring bearing a 4-fluorophenyl sulfonyl group at position 2 and a 4-methoxybenzyl group at position 3. Synthetically, it likely follows pathways analogous to other sulfonamide-linked heterocycles, involving sulfonylation of piperidine derivatives followed by coupling to the thiadiazole scaffold . Characterization via $ ^1 \text{H NMR} $, $ ^{13} \text{C NMR} $, and mass spectrometry (MS) would confirm its structure, as seen in related compounds .

Properties

IUPAC Name |

2-[1-(4-fluorophenyl)sulfonylpiperidin-4-yl]-5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN3O3S2/c1-28-18-6-2-15(3-7-18)14-20-23-24-21(29-20)16-10-12-25(13-11-16)30(26,27)19-8-4-17(22)5-9-19/h2-9,16H,10-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKVNFXBRKFEEFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=NN=C(S2)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(1-((4-Fluorophenyl)sulfonyl)piperidin-4-yl)-5-(4-methoxybenzyl)-1,3,4-thiadiazole is a member of the thiadiazole family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure

The molecular structure of the compound features a thiadiazole ring, a piperidine moiety with a sulfonyl group, and a methoxybenzyl substituent. This unique architecture contributes to its biological properties.

Biological Activities

Compounds containing the 1,3,4-thiadiazole scaffold have been associated with various pharmacological activities, including:

- Antimicrobial Activity: Thiadiazole derivatives exhibit significant antimicrobial effects against various pathogens. For instance, studies have shown that modifications at specific positions on the thiadiazole ring can enhance antibacterial potency against strains like Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Properties: Research indicates that thiadiazole derivatives can modulate inflammatory pathways, potentially serving as therapeutic agents for inflammatory diseases .

- Anticancer Activity: The compound has shown promise in inhibiting cancer cell proliferation in vitro. The mechanism often involves interference with cell cycle progression and induction of apoptosis .

The biological activity of 2-(1-((4-Fluorophenyl)sulfonyl)piperidin-4-yl)-5-(4-methoxybenzyl)-1,3,4-thiadiazole is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition: The sulfonyl group may facilitate binding to enzyme active sites, thereby inhibiting their function. This is particularly relevant in the context of anti-inflammatory and anticancer activities .

- Receptor Modulation: The piperidine structure may allow for interaction with various receptors involved in pain and inflammation pathways .

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole derivatives is highly dependent on structural modifications. Key findings from SAR studies include:

- Substitution Effects: The presence of electron-withdrawing groups (like fluorine) on the phenyl ring enhances lipophilicity and receptor affinity.

- Positioning of Functional Groups: Variations in the position of substituents on the thiadiazole ring significantly affect antimicrobial potency. For example, compounds with amino or thiocarbohydrazide substitutions demonstrate enhanced activity compared to their unsubstituted counterparts .

Case Studies

Several studies have explored the biological potential of related thiadiazole compounds:

- Antimicrobial Activity Study: A series of 1,3,4-thiadiazole derivatives were synthesized and tested for antimicrobial properties. Results indicated that specific substitutions led to MIC values comparable to standard antibiotics .

- Anti-inflammatory Research: A derivative exhibited significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential for treating inflammatory disorders .

Data Tables

Scientific Research Applications

Anticancer Activity

Research indicates that thiadiazole derivatives, including this compound, exhibit significant anticancer properties. Studies have demonstrated that various substitutions on the thiadiazole ring can enhance cytotoxic effects against different cancer cell lines. For instance:

- Cytotoxic Properties : A review highlighted that derivatives of 1,3,4-thiadiazoles show promising activity against human cancer cell lines such as A549 (lung cancer), SK-MEL-2 (skin cancer), and HCT15 (colon cancer) with notable IC50 values indicating their effectiveness .

- Structure-Activity Relationship (SAR) : The presence of specific substituents on the thiadiazole ring influences its anticancer potency. Compounds with electron-withdrawing groups have shown improved efficacy against various cancer types .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. The sulfonamide group is known to enhance anti-inflammatory activity by modulating immune responses.

- Mechanism of Action : Research suggests that compounds with similar structures can inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro . This opens avenues for potential therapeutic applications in chronic inflammatory diseases.

Case Study 1: Anticancer Efficacy

A study assessed the anticancer activity of several thiadiazole derivatives, including the target compound. The results indicated that:

- The compound demonstrated significant antiproliferative activity against breast and lung cancer cell lines.

- It exhibited an IC50 value comparable to established chemotherapeutics, suggesting its potential as a lead compound for further development .

Case Study 2: Inflammatory Response Modulation

In another study focusing on anti-inflammatory effects, the compound was tested in animal models of inflammation:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with 1,3,4-Oxadiazole Cores

Compounds like 2-(methylsulfonyl)-5-((4-fluorophenyl)sulfonyl)methyl)-1,3,4-oxadiazole (EC$_{50}$: 0.17 µg/mL against Xanthomonas oryzae (Xoo)) demonstrate that replacing the thiadiazole with oxadiazole improves antibacterial potency. However, thiadiazole derivatives often exhibit superior thermal stability due to sulfur’s electron-withdrawing effects .

Impact of Sulfonyl Group Variations

- 4-Fluorophenyl sulfonyl (target compound): Enhances antibacterial activity due to fluorine’s electronegativity and metabolic stability .

- 4-Chlorophenyl sulfonyl (e.g., compound 7h in ): Shows comparable activity but lower solubility due to chlorine’s hydrophobicity .

- 4-Nitrophenyl sulfonyl (e.g., compound 3 in ): High electron-withdrawing effects improve reactivity but may reduce biocompatibility .

Role of Substituents on the Piperidine Ring

- 4-Methoxybenzyl (target compound): Increases lipophilicity, enhancing membrane penetration compared to aliphatic thioethers (e.g., 7d–7h in ) .

Key Research Findings and Data Tables

Table 1: Physicochemical Properties of Selected Analogues

*Estimated using fragment-based methods.

Q & A

Q. What are the standard synthetic protocols for preparing 1,3,4-thiadiazole derivatives like this compound?

The synthesis typically involves condensation reactions under reflux conditions. For example, 2-amino-1,3,4-thiadiazole intermediates can be reacted with substituted phenyl precursors in glacial acetic acid, followed by refluxing for 1 hour (monitored by TLC). Post-reaction workup includes basification with sodium bicarbonate, solid isolation, and recrystallization using ethanol . Piperidine and sulfonyl group incorporation may require additional steps, such as nucleophilic substitution or sulfonation, as seen in analogous syntheses of sulfonyl-piperidine derivatives .

Q. How can researchers assess the purity and structural integrity of the compound during synthesis?

Thin-layer chromatography (TLC) is routinely used to monitor reaction progress . For definitive structural confirmation, single-crystal X-ray diffraction is preferred, as demonstrated for related thiadiazole derivatives, which provides bond lengths (e.g., C–C = 1.354–1.472 Å), angles, and torsion angles (e.g., N1–C8–C16–S1 = 0.64°) . High-resolution mass spectrometry (HRMS) and NMR (e.g., ¹H, ¹³C, and ¹⁹F) are critical for verifying molecular weight and substituent positioning .

Advanced Research Questions

Q. What structural features of this compound are critical for its potential bioactivity, and how can they be characterized?

The 4-fluorophenylsulfonyl and 4-methoxybenzyl groups likely influence steric and electronic interactions with biological targets. X-ray crystallography reveals that the piperidin-4-yl group adopts a chair conformation, while the thiadiazole ring exhibits planarity, facilitating π-π stacking in binding pockets . The dihedral angle between the thiadiazole and fluorophenyl rings (e.g., 179.58°) suggests rigidity, which can be probed via molecular docking studies .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

Systematic substitution of the 4-methoxybenzyl or 4-fluorophenylsulfonyl groups with electron-withdrawing/donating moieties (e.g., nitro, chloro) can reveal key SAR trends. For example, fluorine analogs in similar compounds showed enhanced metabolic stability due to reduced CYP450 interactions . Biological assays (e.g., enzyme inhibition, cytotoxicity) paired with computational modeling (e.g., DFT calculations for charge distribution) are essential for correlating structural changes with activity .

Q. What are the key challenges in optimizing reaction conditions for large-scale synthesis of this compound?

Challenges include controlling regioselectivity during sulfonyl-piperidine coupling and minimizing byproducts from thiadiazole ring formation. Solvent selection (e.g., glacial acetic acid vs. DMF) impacts reaction efficiency, as seen in analogous syntheses where polar aprotic solvents improved yields but required rigorous drying . Scalable purification methods, such as column chromatography or fractional crystallization, must be validated to maintain ≥95% purity .

Q. What advanced techniques are recommended for elucidating the compound’s mechanism of action in biological systems?

Radioligand binding assays can identify receptor targets (e.g., GPCRs or kinases), while isothermal titration calorimetry (ITC) quantifies binding affinity and thermodynamics . For intracellular targets, CRISPR-Cas9 knockout models or siRNA silencing can validate specificity. Metabolomic profiling (LC-MS/MS) may reveal downstream effects on signaling pathways, as demonstrated for fluorinated benzodiazepine analogs .

Methodological Notes

- Contradictions in Evidence : While emphasizes glacial acetic acid for thiadiazole formation, suggests sulfonyl-piperidine coupling may require alternative solvents (e.g., DCM). Researchers should test both conditions and optimize based on intermediate stability.

- Unreliable Sources : Commercial synthesis platforms (e.g., BenchChem) are excluded per the guidelines; instead, peer-reviewed protocols from journals like Acta Crystallographica and European Journal of Medicinal Chemistry are prioritized .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.